脱氢地氯雷他定

描述

Dehydro Desloratadine is an impurity of Desloratadine , which is a tricyclic H1 inverse agonist used to treat allergic rhinitis, nasal congestion, and chronic idiopathic urticaria (hives) . It is the active descarboethoxy metabolite of loratidine .

Synthesis Analysis

The synthesis of Desloratadine involves the formation of multicomponent crystal (MCC) using several coformers . The MCC synthesis was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis

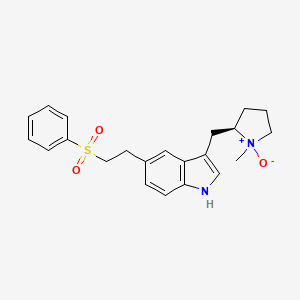

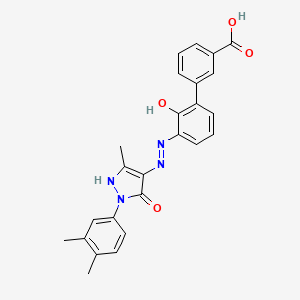

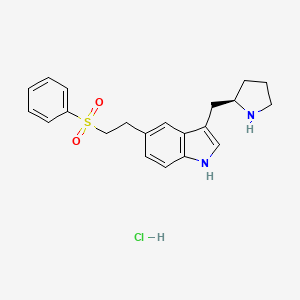

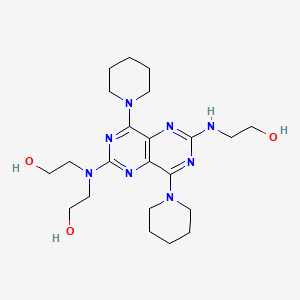

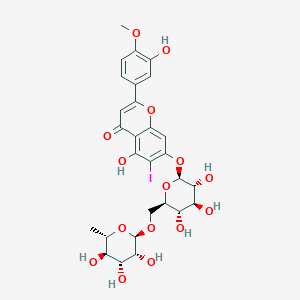

The molecular formula of Dehydro Desloratadine is C19H17ClN2 . The molecular weight is 308.8 g/mol . The exact mass and monoisotopic mass are 308.1080262 g/mol . The InChI is 1S/C19H17ClN2/c20-16-5-6-17-15 (12-16)4-3-14-2-1-9-22-19 (14)18 (17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 .Chemical Reactions Analysis

There is limited information available on the chemical reactions of Dehydro Desloratadine .Physical and Chemical Properties Analysis

Dehydro Desloratadine has a XLogP3-AA of 3.4 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The topological polar surface area is 24.9 Ų .科学研究应用

预防肥胖和代谢综合征

脱氢地氯雷他定已被用于开发一种旨在预防或减少肥胖和代谢综合征的透皮凝胶制剂 {svg_1}. 该凝胶包含羟丙基甲基纤维素、脱氢地氯雷他定和 Transcutol®。 与合成膜相比,该药物通过皮肤的渗透速度更快,表明其具有减少或消除与口服抗组胺药治疗相关的代谢综合征的潜力 {svg_2}.

过敏性疾病的管理

脱氢地氯雷他定是一种用于治疗过敏性疾病(包括过敏性鼻炎和慢性特发性荨麻疹)的第二代抗组胺药 {svg_3}. 它对与季节性和常年性过敏性鼻炎相关的症状(包括鼻塞)具有已证明的疗效 {svg_4}.

慢性荨麻疹的治疗

该化合物已被评估其与甘草酸结合治疗慢性荨麻疹的疗效和临床可行性 {svg_5}.

医药参考标准

脱氢地氯雷他定用作医药检测的高质量参考标准 {svg_6}. 它用于多种分析应用,包括药物释放检测、定性和定量分析的药物方法开发 {svg_7}.

抗组胺药

8-氯-11-(哌啶-4-亚基)-11H-苯并[5,6]环庚并[1,2-b]吡啶富马酸酯是组胺 H1 和血小板活化因子受体的双重拮抗剂。 它用作抗组胺药 {svg_8}.

作用机制

Target of Action

The primary target of Dehydro Desloratadine is the histamine H1 receptor . Histamine is a chemical that causes many of the signs that are part of allergic reactions, such as the swelling of tissues .

Mode of Action

Dehydro Desloratadine acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms of allergies .

Biochemical Pathways

The interaction of Dehydro Desloratadine with the H1 receptor affects various biochemical pathways. It modulates the allergic response, which involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses .

Result of Action

The result of Dehydro Desloratadine’s action is the alleviation of allergy symptoms. By blocking the action of histamine, it provides relief from symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .

安全和危害

未来方向

生化分析

Biochemical Properties

Dehydro Desloratadine interacts with the histamine H1 receptor, preventing the binding of histamine and inhibiting many of histamine’s adverse effects . It is characterized by its physico-chemical properties, which have been fully characterized using analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .

Cellular Effects

Dehydro Desloratadine has been shown to have effects on various types of cells. For instance, it has been found to induce apoptosis and autophagy in human glioblastoma cell lines . It also decreases cell viability by increasing intracellular reactive oxygen species and caspase activity . Furthermore, it has been shown to reduce the expression of the main autophagy repressor mTOR and its upstream activator Akt .

Molecular Mechanism

Dehydro Desloratadine exerts its effects at the molecular level primarily through its action as a potent and selective antagonist of the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms associated with allergies .

Temporal Effects in Laboratory Settings

The effects of Dehydro Desloratadine have been observed to persist over a 24-hour dosing period . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine . It has a rapid onset of action, with effects observed as soon as 30 minutes after administration in a controlled allergen exposure model .

Dosage Effects in Animal Models

While specific studies on Dehydro Desloratadine in animal models are limited, studies on Desloratadine have shown that it has a predictable pharmacokinetic profile when administered with food and common medications . In animal studies, lethality was observed at or above doses of 250 mg/kg in rats and of 353 mg/kg in mice .

Metabolic Pathways

The formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine, involves three sequential reactions, namely N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation .

Transport and Distribution

Desloratadine is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . Approximately 87% of a 14C-Desloratadine dose was equally recovered in urine and feces as metabolic products .

Subcellular Localization

Given that Desloratadine does not readily enter the central nervous system , it can be inferred that Dehydro Desloratadine may also have limited penetration into certain subcellular compartments

属性

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQPELJDBELOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150762 | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-20-8 | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117811-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)